2-(Cyclopentylethylamino)ethyl benzilate
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Overview
Description
2-(Cyclopentylethylamino)ethyl benzilate is a chemical compound known for its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopentylethylamino)ethyl benzilate typically involves the esterification of benzilic acid with 2-(Cyclopentylethylamino)ethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or ethanol to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopentylethylamino)ethyl benzilate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzilic acid derivatives, while reduction can produce alcohols.
Scientific Research Applications
2-(Cyclopentylethylamino)ethyl benzilate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to create various ester derivatives.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Cyclopentylethylamino)ethyl benzilate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release benzilic acid, which may interact with enzymes or receptors in biological systems. The exact pathways and targets are still under investigation, but the compound’s structure suggests potential interactions with esterases and other hydrolytic enzymes.
Comparison with Similar Compounds
Similar Compounds
Benzilic acid: A precursor to 2-(Cyclopentylethylamino)ethyl benzilate, known for its use in organic synthesis.
3-Quinuclidinyl benzilate: A similar ester compound with known biological activity.
Benactyzine hydrochloride: Another ester derivative with applications in medicine.
Uniqueness
This compound is unique due to its specific ester structure and the presence of the cyclopentylethylamino group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
21447-01-8 |
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Molecular Formula |
C23H29NO3 |
Molecular Weight |
367.5 g/mol |
IUPAC Name |
2-[cyclopentyl(ethyl)amino]ethyl 2-hydroxy-2,2-diphenylacetate |
InChI |
InChI=1S/C23H29NO3/c1-2-24(21-15-9-10-16-21)17-18-27-22(25)23(26,19-11-5-3-6-12-19)20-13-7-4-8-14-20/h3-8,11-14,21,26H,2,9-10,15-18H2,1H3 |
InChI Key |
RAUDLHKOCJXRDT-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O)C3CCCC3 |
Origin of Product |
United States |
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